molecular formula C9H12ClNO B1470167 2-Amino-1-(2-chloro-4-methylphenyl)ethanol CAS No. 1447966-93-9

2-Amino-1-(2-chloro-4-methylphenyl)ethanol

Cat. No.: B1470167
CAS No.: 1447966-93-9
M. Wt: 185.65 g/mol
InChI Key: ZGSCZKAUKPZRQQ-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-4-methylphenyl)ethanol is a β-amino alcohol characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position. The amino and hydroxyl groups are attached to adjacent carbons in the ethanol moiety.

Properties

IUPAC Name

2-amino-1-(2-chloro-4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9,12H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSCZKAUKPZRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-1-(2-chloro-4-methylphenyl)ethanol typically involves the introduction of an amino group and a hydroxyl group onto a 2-chloro-4-methylphenyl-substituted ethane backbone. The preparation methods focus on selective functional group transformations such as amination and hydroxylation, often starting from halogenated aromatic precursors.

Preparation via Acylation and Hydrolysis (Patent-Based Method)

One well-documented approach involves acylation of a precursor amine followed by hydrolysis to yield the target amino alcohol:

  • Step 1: Acylation
    The requisite amine is acylated using chloroacetyl chloride in the presence of a base. The reaction solvent can be selected from a range of options including aromatic solvents like toluene or chlorinated hydrocarbons such as dichloromethane. Bases used include inorganic bases like sodium carbonate or organic bases such as triethylamine.
    This step forms an intermediate acetamide derivative.

  • Step 2: Hydrolysis
    The acetamide intermediate undergoes hydrolysis under acidic or basic conditions, preferably acid hydrolysis using aqueous sulfuric or hydrobromic acid at temperatures ranging from -20°C to 130°C (optimally 80–85°C). This reaction cleaves the acetamide to yield the amino alcohol, this compound.
    Byproducts such as benzyl amine or 1-phenylethyl amine can be recovered and recycled to improve process efficiency.

Step Reagents/Conditions Outcome
Acylation Chloroacetyl chloride, base (e.g., triethylamine), solvent (toluene, DCM) Formation of acetamide intermediate
Hydrolysis Acid (H2SO4 or HBr), 80–85°C Conversion to this compound

This method is advantageous due to its scalability and recyclability of byproducts, making it industrially relevant.

Notes on Related Amino Compound Preparations

While direct syntheses of this compound are limited in open literature, related amino-substituted aromatic compounds such as 2-amino benzothiazoles have been synthesized using:

  • Saturation of aromatic amines with dry hydrogen chloride gas in toluene at low temperatures to form hydrochloride salts, which can be further processed to amino alcohol derivatives.
  • Use of ammonium thiocyanate and bromine in chloroform for ring formation and amino substitution.

These methods highlight the diversity of synthetic strategies for amino-substituted aromatic compounds and may provide insights into alternative routes or modifications for preparing this compound.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Acylation followed by Hydrolysis Chloroacetyl chloride, triethylamine, acid hydrolysis (H2SO4/HBr), 80–85°C Scalable, recyclable byproducts Requires careful control of conditions
Microwave-assisted multi-step synthesis Substituted benzaldehydes, amino intermediates, microwave heating 150–170°C Rapid reaction times, high purity More complex setup, indirect route
Aromatic amine salt formation Dry HCl gas, toluene, ammonium thiocyanate, bromine Well-established aromatic amine synthesis May require additional steps for amino alcohol

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-4-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2-chloro-4-methylbenzaldehyde or 2-chloro-4-methylacetophenone.

    Reduction: Formation of this compound from nitro intermediates.

    Substitution: Formation of various substituted phenylethanol derivatives.

Scientific Research Applications

2-Amino-1-(2-chloro-4-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-4-methylphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The amino and hydroxyl groups can form hydrogen bonds and participate in other interactions that influence its activity.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl, F) increase polarity and hydrogen-bonding capacity, influencing solubility and crystallinity .
    • Methoxy groups (e.g., 4-OCH₃ in ) reduce reactivity compared to halogens but enhance steric bulk, affecting chiral resolution efficiency.
  • Functional Group Modifications: Replacement of the hydroxyl group with a ketone (e.g., 2-Amino-4'-chloroacetophenone ) eliminates hydrogen-bonding capability but increases thermal stability (mp 262°C vs. ~100°C for ethanol analogs).
  • Stereochemistry: Enantiomers like (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride exhibit distinct pharmacological profiles, underscoring the importance of stereochemical control in drug design .

Biological Activity

Chemical Structure

The molecular formula of 2-Amino-1-(2-chloro-4-methylphenyl)ethanol is C9H12ClNC_9H_{12}ClN. The structural arrangement includes:

  • An amino group (NH2-NH_2) on the first carbon of the ethanol chain.
  • A chlorine atom at the para position (2-position) and a methyl group at the ortho position (4-position) on the phenyl ring.

Biological Activity Overview

While specific studies on 2-ACME are scarce, related compounds and their biological activities provide insights into its potential effects. The presence of both an amino group and a halogen suggests that 2-ACME may exhibit various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that compounds with similar structures often possess antibacterial and antifungal properties. For instance, monomeric alkaloids with similar phenolic structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.00390.0039 to 0.0250.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
2-ACMETBDTBD
Alkaloid A0.0039S. aureus
Alkaloid B0.025E. coli

Case Studies

  • Antibacterial Properties : A study on related compounds indicated that modifications in the phenyl ring significantly influence antimicrobial potency. For example, the introduction of hydroxyl groups improved activity against various bacterial strains .
  • Cytotoxicity Studies : Although specific cytotoxicity data for 2-ACME is not available, similar aromatic amines have been reported to exhibit cytotoxic effects in cancer cell lines. The mechanism often involves interaction with cellular proteins or DNA, leading to apoptosis or necrosis .
  • Pharmacological Potential : The pharmacological profiles of similar compounds suggest that 2-ACME could act as a selective modulator of certain receptors involved in metabolic processes, potentially offering therapeutic avenues for conditions like obesity or diabetes .

Safety and Handling

Due to its structural characteristics, it is advisable to handle this compound with caution. Aromatic amines can pose health risks if inhaled or absorbed through the skin, and alcohols may be flammable or irritating .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Amino-1-(2-chloro-4-methylphenyl)ethanol?

  • Methodology : The synthesis typically involves reductive amination of a ketone precursor (e.g., 1-(2-chloro-4-methylphenyl)ethanone) using sodium borohydride (NaBH₄) or catalytic hydrogenation. Key parameters include:

  • Temperature : 0–5°C during borohydride addition to control exothermic reactions .
  • Solvent : Ethanol or methanol, which stabilize intermediates and enhance proton transfer .
  • pH : Neutral to slightly basic conditions (pH 7–8) to prevent decomposition of the amino alcohol product .
    • Monitoring : Reaction progress can be tracked via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy to detect NH/OH stretching vibrations (~3300 cm⁻¹) .

Q. How can the purity and structure of this compound be verified?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic signals for the aromatic protons (δ 7.2–7.5 ppm), ethanolamine protons (δ 3.5–4.0 ppm), and NH₂/OH protons (broad peaks at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z 214.1 (calculated for C₉H₁₂ClNO) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .

Q. What solvents are compatible with this compound for biochemical assays?

  • Recommended Solvents :

  • Aqueous Buffers : Phosphate-buffered saline (PBS) at pH 7.4 for receptor-binding studies .
  • Organic Solvents : Dimethyl sulfoxide (DMSO) for stock solutions (<1% v/v in assays to avoid cytotoxicity) .
    • Avoid : Chloroform and dichloromethane, which may degrade the ethanolamine moiety .

Advanced Research Questions

Q. How do stereochemical variations (R/S enantiomers) affect the compound’s bioactivity?

  • Chiral Resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol (80:20) mobile phase to separate enantiomers .
  • Activity Differences : Enantiomers may exhibit divergent binding affinities for neurotransmitter receptors (e.g., serotonin 5-HT₂A). For example, the (R)-enantiomer showed 3-fold higher activity than the (S)-form in radioligand displacement assays .
  • Synthesis of Enantiopure Forms : Asymmetric hydrogenation using Ru-BINAP catalysts yields >95% enantiomeric excess (ee) .

Q. How can researchers resolve contradictions in receptor-binding data across studies?

  • Case Study : Discrepancies in dopamine D₂ receptor affinity (IC₅₀ = 50 nM vs. 220 nM) were traced to assay conditions:

  • Radioligand Choice : [³H]Spiperone (lipophilic) vs. [³H]Raclopride (hydrophilic) may access different receptor conformations .
  • Buffer Composition : Mg²⁺-free buffers reduce G-protein coupling, altering binding kinetics .
    • Resolution : Validate findings using orthogonal assays (e.g., functional cAMP inhibition) and compare with structurally related analogs (e.g., 2-Amino-1-(4-chlorophenyl)ethanol) to identify substituent-specific effects .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

  • Structural Modifications :

  • Methyl Group (4-position) : Enhances steric shielding of the ethanolamine group, reducing oxidative deamination by monoamine oxidases (MAOs) .
  • Chlorine Substituent (2-position) : Electron-withdrawing effects stabilize the aromatic ring against cytochrome P450-mediated hydroxylation .
    • In Silico Tools : Use molecular docking (AutoDock Vina) to predict sites of metabolic vulnerability and guide derivatization .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Key Variables :

  • Substituent Position : Compare 2-chloro-4-methyl vs. 4-chloro-2-methyl analogs to assess steric/electronic impacts on receptor binding .
  • Amino Alcohol Chain : Replace ethanolamine with propanolamine to evaluate chain length effects on solubility and target engagement .
    • Data Analysis : Multivariate regression models (e.g., partial least squares) correlate physicochemical descriptors (logP, polar surface area) with IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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